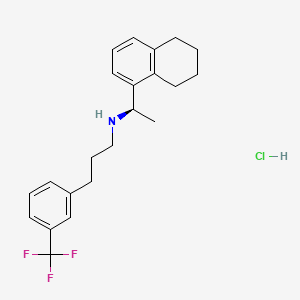

![molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3](/img/structure/B588324.png)

2,7-Dimethylbenz[a]anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

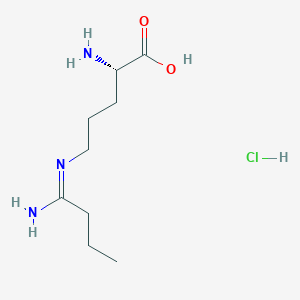

2,7-Dimethylbenz[a]anthracene, also known as 7,12-Dimethylbenz[a]anthracene (DMBA), is a polycyclic aromatic hydrocarbon (PAH) that has been found in tobacco smoke and diesel exhaust . It is an immunosuppressor and a powerful organ-specific laboratory carcinogen . DMBA is widely used in many research laboratories studying cancer .

Molecular Structure Analysis

The molecular structure of DMBA can be represented by the chemical formula C20H16 . It is also available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

DMBA has a molar mass of 256.348 g·mol−1 and a melting point of 122 to 123 °C (252 to 253 °F; 395 to 396 K) . It is a carcinogenic organic pollutant generated from the incomplete combustion of gasoline and coal .Applications De Recherche Scientifique

Binding to DNA

2,7-Dimethylbenz[a]anthracene (DMBA), a carcinogenic polycyclic aromatic hydrocarbon, has been investigated for its ability to bind covalently to DNA. Blackburn et al. (1975) studied the photochemical and metabolic binding of DMBA to DNA, discovering that a significant proportion of the tritium from DMBA is displaced when bound to DNA both in vitro and in vivo (Blackburn et al., 1975).

Metabolic Activation Systems

The metabolic activation of DMBA in cellular systems and liver homogenates has shown important differences, suggesting potential limitations in using liver homogenates for short-term assays for carcinogens. Bigger et al. (1980) highlighted the risk of misleading results due to these differences (Bigger et al., 1980).

Effects on Tumor Growth

DMBA has been shown to significantly enhance the transplantability and stimulate the growth of a pituitary tumor in rats. Fang and Refetoff (1974) found that DMBA is more effective than estrogen in this regard, with a combination of both showing a synergistic effect (Fang & Refetoff, 1974).

DNA Interaction Studies

Moschel et al. (1977) isolated hydrocarbon-deoxyribonucleoside products from the DNA of mouse embryo cells exposed to DMBA, indicating that DMBA is metabolically activated for DNA binding through the generation of a diol-oxide (Moschel, Baird, & Dipple, 1977). Additionally, the carcinogen-deoxyribonucleoside adducts in DMBA-modified DNA were found to be sensitive to acid-catalyzed hydrolysis, as studied by Dipple et al. (1985) (Dipple, Moschel, Pigott, & Tondeur, 1985).

Effects on Enzymatic Activity

Nebert et al. (1972) investigated the relationship between mouse skin tumorigenesis initiated by DMBA and genetic differences in aryl hydrocarbon hydroxylase induction, finding no relation to tumorigenesis (Nebert, Benedict, Gielen, Oesch, & Daly, 1972).

Mécanisme D'action

DMBA is an immunosuppressor and a potent organ-specific carcinogen . It undergoes metabolic activation by numerous enzymes, including the cytochrome P450 (CYP450) isoform CYP1B1, as well as microsomal epoxide hydrolase (mEH), producing a variety of reactive metabolites that form DNA adducts in vivo . DMBA serves as a tumor initiator .

Safety and Hazards

Orientations Futures

DMBA is widely used in research laboratories studying cancer . Future research may focus on exploring the protective effects against DMBA-induced breast tumors , and the influence of the rate of DMBA metabolic activation on its binding to epidermal DNA and skin carcinogenesis . Further studies are also needed to understand the mechanism of DMBA-induced lymphoid toxicity .

Propriétés

IUPAC Name |

2,7-dimethylbenzo[a]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQBKKYXTKBXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

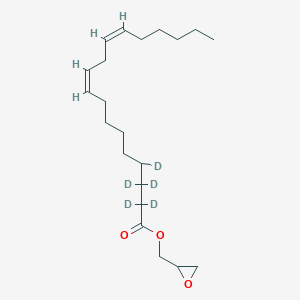

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)

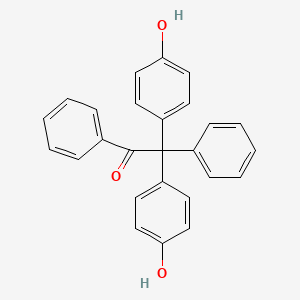

![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)